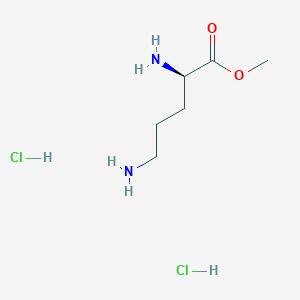

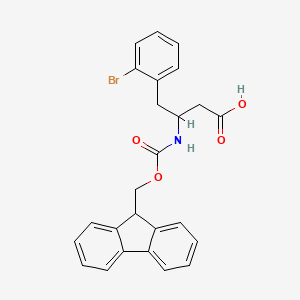

![molecular formula C25H31ClN2O5 B13398965 2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)

2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinapril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), heart failure, and diabetic kidney diseaseQuinapril hydrochloride is the hydrochloride salt form of quinapril, which is a prodrug that is converted in the body to its active form, quinaprilat .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinapril hydrochloride involves several steps. One common method includes reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its hydrochloride salt .

Industrial Production Methods

Industrial production of quinapril hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process may include catalytic hydrogenation, crystallization, and drying steps to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Quinapril hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Conversion of quinapril to its active form, quinaprilat, through deesterification.

Cyclization: Formation of diketopiperazine (DKP) compounds through intramolecular cyclization.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and enzymes in the body.

Cyclization: Can occur in the solid state, influenced by factors such as molecular mobility and physical properties.

Major Products Formed

Quinaprilat: The active metabolite formed from the hydrolysis of quinapril.

Diketopiperazine (DKP): A degradation product formed through cyclization.

Aplicaciones Científicas De Investigación

Quinapril hydrochloride has a wide range of scientific research applications:

Medicine: Used to treat hypertension, heart failure, and diabetic nephropathy. .

Pharmacology: Research focuses on its mechanism of action, pharmacokinetics, and interactions with other drugs.

Chemistry: Studied for its chemical stability, degradation pathways, and synthesis methods.

Mecanismo De Acción

Quinapril hydrochloride is converted to its active form, quinaprilat, which inhibits the angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, it reduces the secretion of aldosterone, which decreases sodium and water retention .

Comparación Con Compuestos Similares

Quinapril hydrochloride is compared with other ACE inhibitors such as:

- Lisinopril

- Enalapril

- Ramipril

- Captopril

Uniqueness

Quinapril hydrochloride is unique due to its high binding affinity to tissue ACE, which may contribute to its potent and sustained duration of action . Unlike some other ACE inhibitors, it does not contain a sulfhydryl group, which may reduce the incidence of certain side effects .

Propiedades

IUPAC Name |

2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBLRJGOOANPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B13398887.png)

![[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B13398893.png)

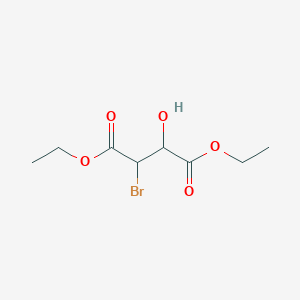

![(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)

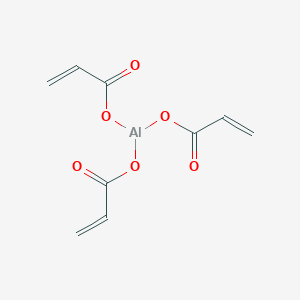

![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)

![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)